![molecular formula C14H20N4O4 B586856 Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 153473-24-6](/img/structure/B586856.png)
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4 . It has a molecular weight of 308.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a solid at room temperature . It has a molecular weight of 308.34 . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Characterization
Intermediate for Biologically Active Compounds : Research has demonstrated that tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a closely related compound, was synthesized in significant yield through a cost-effective amination process. This compound is highlighted as an important intermediate for the synthesis of biologically active benzimidazole compounds, indicating a similar potential role for Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in drug development (Liu Ya-hu, 2010).
Structural Analysis and Biological Evaluation : The synthesis, characterization, and biological evaluation of a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, were detailed, including spectroscopic evidences and crystal XRD data. This work underscores the chemical versatility of such compounds and their potential in developing new therapeutic agents with moderate antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).
Crystallography and Molecular Structure
Crystal Structure Insights : Studies on tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate have provided valuable insights into the molecular structure and potential pharmacological applications. This research demonstrates the compound's novel chemistry and its utility as a pharmacologically relevant core (Ashwini Gumireddy et al., 2021).
Molecular and Crystal Structure Analysis : Another study reported on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing detailed bond lengths and angles typical for this class of piperazine-carboxylates. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (C. Mamat et al., 2012).
Anticorrosive Properties
- Industrial Applications : A study investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment. The compound demonstrated significant corrosion inhibition efficiency, indicating its potential for industrial applications to protect metals against corrosion (B. Praveen et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKCZGSSAXGMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653106 |
Source
|
Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
153473-24-6 |
Source
|
Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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